molecular formula C16H24N2O2S B3366299 tert-Butyl 3-(((pyridin-4-ylmethyl)thio)methyl)pyrrolidine-1-carboxylate CAS No. 1353979-28-8

tert-Butyl 3-(((pyridin-4-ylmethyl)thio)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3366299
CAS No.: 1353979-28-8
M. Wt: 308.4 g/mol
InChI Key: VGYIFFGPSPATGI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((pyridin-4-ylmethyl)thio)methyl)pyrrolidine-1-carboxylate: is an organic compound featuring a tert-butyl ester group, a pyrrolidine ring, and a pyridine moiety connected via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, pyridine-4-methanethiol, and tert-butyl chloroformate.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can undergo reduction to form piperidine derivatives using hydrogenation catalysts.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine, chlorine).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Nitro or halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Protecting Group: The tert-butyl ester can serve as a protecting group for carboxylic acids in multi-step organic syntheses.

Biology and Medicine

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system or possessing antimicrobial properties.

Industry

    Catalysis: May be used in the development of novel catalysts for organic reactions.

    Material Science:

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, if used in drug development, it might interact with biological targets such as enzymes or receptors. The thioether linkage and pyridine ring could play roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Similar structure but with a boronate ester group.

    tert-Butyl (S)-3-(®-hydroxy(phenyl)methyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxy group instead of a thioether linkage.

Uniqueness

    Thioether Linkage: The presence of the thioether linkage in tert-Butyl 3-(((pyridin-4-ylmethyl)thio)methyl)pyrrolidine-1-carboxylate provides unique reactivity and potential biological activity compared to similar compounds.

    Pyridine Moiety: The pyridine ring offers distinct electronic properties that can influence the compound’s reactivity and interactions with biological targets.

This compound’s unique combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for further research in various scientific fields.

Properties

IUPAC Name

tert-butyl 3-(pyridin-4-ylmethylsulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-9-6-14(10-18)12-21-11-13-4-7-17-8-5-13/h4-5,7-8,14H,6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYIFFGPSPATGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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